

phenoxymethylpenicillin protein binding half-life elimination

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Compound Focus: Penicillin V

CAS No.: 87-08-1

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Quantitative Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters of phenoxymethylpenicillin from recent studies:

Parameter	Value	Notes / Conditions
Bioavailability	60% [1]	Oral administration.
Protein Binding	80% [1] [2]	Predominantly to albumin.
Unbound (Free) Fraction	23% (mean) [3]	Linear association in protein binding ($r^2=0.89$) [3].
Volume of Distribution (V)	46.39 L (mean) [3]	Population estimate from a 3-compartment model.
Clearance (CL)	97.88 L/h (mean) [3]	Primarily renal, via active tubular secretion.
Elimination Half-Life ($t_{1/2}$)	30-60 minutes [1]	Short half-life necessitates multiple daily doses.

Parameter	Value	Notes / Conditions
Free Serum Half-Life	55 minutes (mean) [3]	Half-life of the pharmacologically active, unbound drug.
Time to Peak (t_{max})	48 minutes (mean) [3]	At steady state after oral dosing.

Detailed Experimental Protocols

The following methodologies are based on recent, rigorous clinical studies investigating phenoxymethylpenicillin pharmacokinetics.

Protocol for Steady-State Pharmacokinetics in Healthy Volunteers

This study design aimed to establish a base population pharmacokinetic (PK) model using rich data from healthy volunteers [3].

- **Study Population:** 10 healthy adults (mean age 42 years), with no history of penicillin allergy [3].
- **Dosing Regimen:** Participants took five doses of **penicillin V** (500 mg) at home every 6 hours on an empty stomach. The sixth dose was directly observed at the clinical facility [3].
- **Blood Sampling:** Following the final dose, 15 blood samples were collected via a cannula at pre-defined time points from T=-30 to T=240 minutes [3].
- **Sample Processing:** Blood samples were clotted for 10 minutes, centrifuged, and the resulting serum was stored at -80°C until analysis [3].
- **Bioanalytical Method:** Total and unbound serum concentrations were determined using **High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)**.
 - **Ultrafiltration:** Free drug concentration was separated using a Centrifree ultrafiltration device (30-kDa molecular weight cutoff) before LC-MS/MS analysis [3].
 - **Assay Performance:** The limit of quantification was 0.10 mg/L, with interday and intrarun performance meeting FDA standards [3].
- **Pharmacokinetic Analysis:** A population PK analysis was performed. Models with 1, 2, and 3 compartments were evaluated. The data were weighted by the inverse of the assay variance [3].

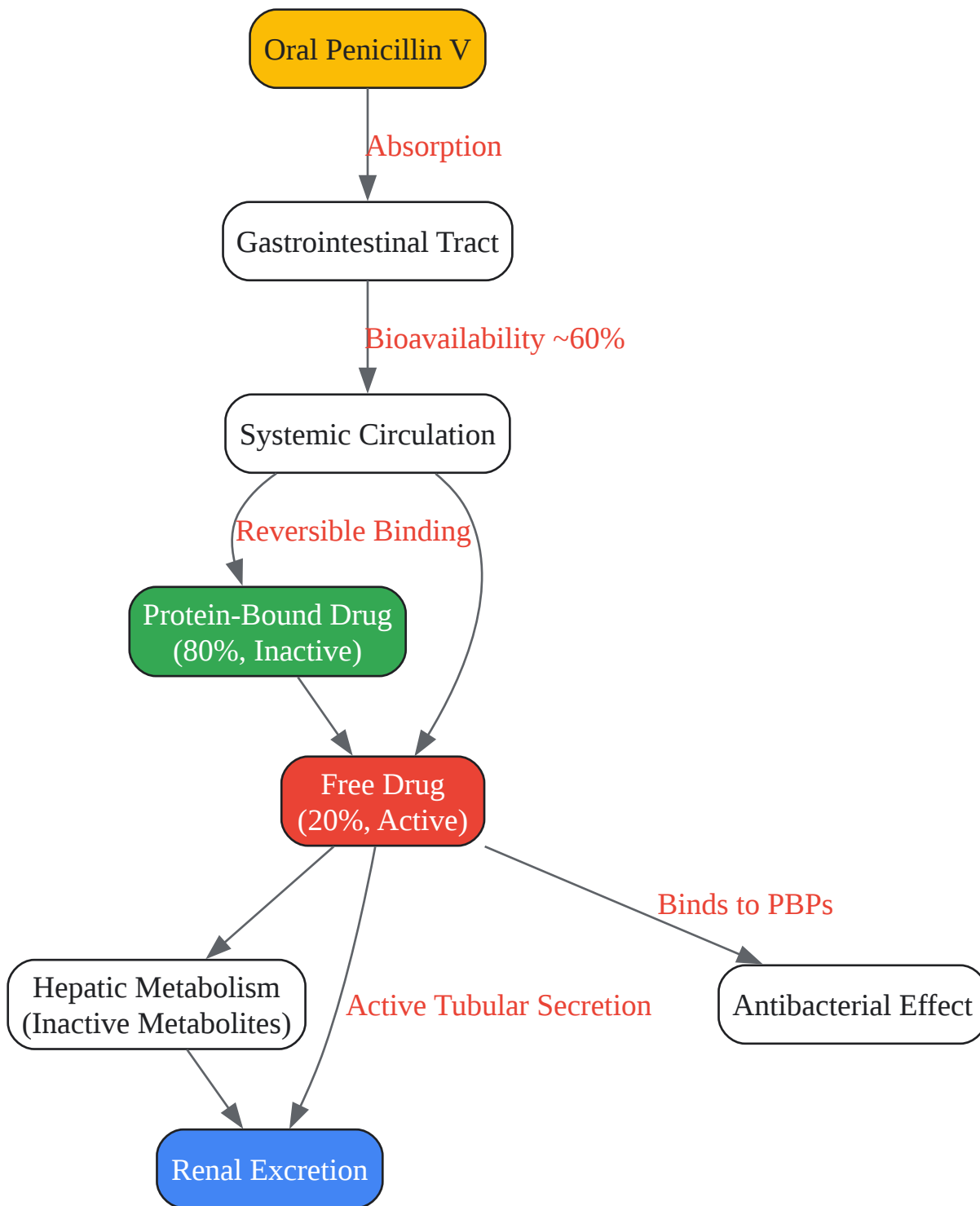
Protocol for a Pharmacokinetic Boosting Study with Probenecid

This randomized, crossover study investigated the impact of probenecid on **penicillin V** pharmacokinetics [4].

- **Study Design:** A randomized, open-label, crossover trial in healthy volunteers. Participants received six doses of penicillin-V (250 mg, 500 mg, or 750 mg, four times daily) with and without concomitant probenecid (500 mg, four times daily) [4].
- **Dosing and Sampling:** Participants commenced treatment 36 hours before the study visit. On the study day, an observed (6th) dose was administered, and blood samples were taken at **45 and 180 minutes** post-dose [4].
- **Bioanalytical Method:** Total and free concentrations of both penicillin-V and probenecid were measured using **LC-MS/MS**.
 - **Ultrafiltration:** Free drug concentrations were determined using the same ultrafiltration method as in the previous protocol [4].
 - **Assay Sensitivity:** The limit of quantification for both compounds was 0.01 mg/L [4].
- **Outcomes and Analysis:** The primary outcome was the comparison of total and free penicillin-V concentrations at the two timepoints with and without probenecid. A linked PK model was developed, and the probability of target attainment (PTA) was calculated to estimate the pharmacodynamic improvement [4].

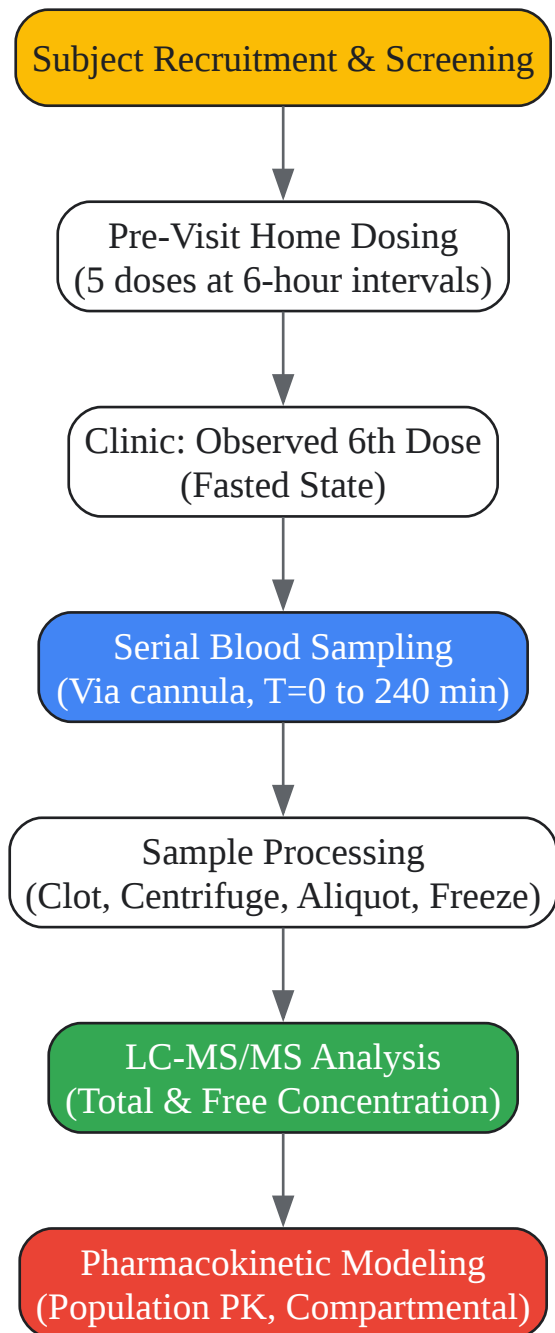
Pharmacokinetic Pathways and Experimental Workflows

The following diagrams illustrate the core pathways and a standard experimental workflow based on the protocols.



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Diagram 1: The pharmacokinetic pathway of phenoxymethylpenicillin, from oral absorption to elimination, highlighting the equilibrium between protein-bound and free drug.



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Diagram 2: A standard workflow for a steady-state pharmacokinetic study in healthy volunteers, from dosing to data analysis.

Research Implications and Future Directions

The data and protocols highlight key modern research themes:

- **Optimizing Access Antibiotics:** As a WHO "Access" group antibiotic, optimizing **penicillin V**'s use is crucial for global health. Understanding its PK allows for better dosing strategies to prolong its efficacy [3] [4].
- **Pharmacokinetic Boosting:** The study with probenecid demonstrates a viable method to overcome **penicillin V**'s short half-life. The results showed a **significant increase in both total and free penicillin-V concentrations**, allowing a **fourfold increase in the minimum inhibitory concentration (MIC) that can be targeted** [4]. This approach could be used to address more resistant infections or even mitigate supply shortages by lowering the required **penicillin V** dose [4].

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